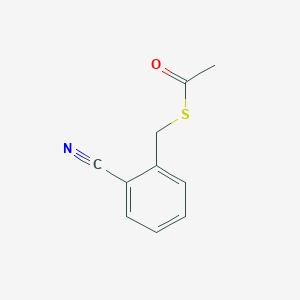

S-2-Cyanobenzyl ethanethioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’éthanothioate de S-2-cyanobenzyle est un composé organique de formule moléculaire C10H9NOS et d’une masse moléculaire de 191,25 g/mol . Il est principalement utilisé dans la recherche et les applications industrielles en raison de ses propriétés chimiques uniques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’éthanothioate de S-2-cyanobenzyle implique généralement la réaction du chlorure de 2-cyanobenzyle avec l’éthanethiol en présence d’une base telle que l’hydroxyde de sodium. La réaction est effectuée dans des conditions anhydres pour éviter l’hydrolyse du produit .

Méthodes de production industrielle

Les méthodes de production industrielle de l’éthanothioate de S-2-cyanobenzyle sont similaires à la synthèse en laboratoire mais sont mises à l’échelle pour accueillir de plus grandes quantités. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit .

Analyse Des Réactions Chimiques

Types de réactions

L’éthanothioate de S-2-cyanobenzyle subit diverses réactions chimiques, notamment :

Addition nucléophile : Le groupe carbonyle peut réagir avec des nucléophiles tels que les amines ou les alcools pour former de nouvelles liaisons.

Réactifs et conditions courants

Hydrolyse : L’eau est utilisée comme réactif dans des conditions acides ou basiques.

Addition nucléophile : Les nucléophiles courants incluent les amines et les alcools, et les réactions sont généralement effectuées dans des conditions douces.

Principaux produits formés

Hydrolyse : Alcool 2-cyanobenzylique et acide éthanoïque.

Addition nucléophile : Divers produits substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

L’éthanothioate de S-2-cyanobenzyle est utilisé dans diverses applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

S-2-Cyanobenzyl ethanethioate is used in various scientific research applications, including:

Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Nanophotonics: It is used in the design and synthesis of orthogonal gap-enhanced Raman tags (O-GERTs), which are optical probes used in various backgrounds.

Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy of results.

Mécanisme D'action

Le mécanisme d’action de l’éthanothioate de S-2-cyanobenzyle implique son interaction avec diverses cibles moléculaires. Le groupe cyano peut participer à des liaisons hydrogène et à des réactions d’addition nucléophile, tandis que la liaison ester thiolique peut subir une hydrolyse. Ces interactions permettent au composé d’exercer ses effets dans divers systèmes chimiques et biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

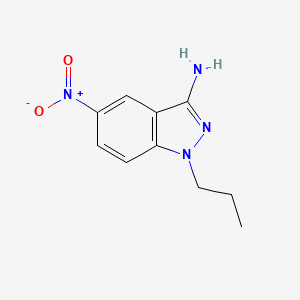

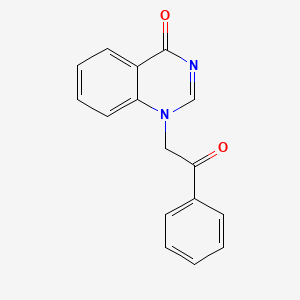

Ethanothioate de S-4-cyanobenzyle : Structure similaire mais avec le groupe cyano en position 4 au lieu de 2.

Chlorure de 2-cyanobenzyle : Un précurseur dans la synthèse de l’éthanothioate de S-2-cyanobenzyle.

Unicité

L’éthanothioate de S-2-cyanobenzyle est unique en raison de son arrangement structurel spécifique, qui lui permet de participer à une variété de réactions chimiques et le rend adapté à des applications spécialisées dans la recherche et l’industrie .

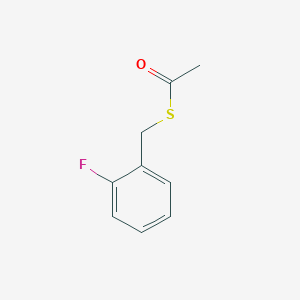

Propriétés

Formule moléculaire |

C10H9NOS |

|---|---|

Poids moléculaire |

191.25 g/mol |

Nom IUPAC |

S-[(2-cyanophenyl)methyl] ethanethioate |

InChI |

InChI=1S/C10H9NOS/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3 |

Clé InChI |

SSHYUVPFSAXYFO-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)SCC1=CC=CC=C1C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)

![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)